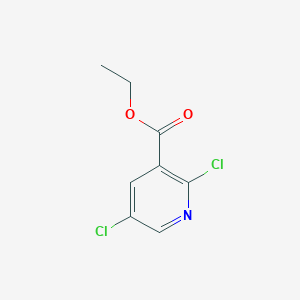

Ethyl 2,5-dichloronicotinate

Übersicht

Beschreibung

Ethyl 2,5-dichloronicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.06 g/mol . It is primarily used in proteomics research and is known for its high purity, typically ≥95% . This compound is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dichloronicotinate typically involves the chlorination of nicotinic acid followed by esterification. One common method includes:

Chlorination: Nicotinic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 5 positions on the pyridine ring.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Chlorination: Using large reactors to chlorinate nicotinic acid.

Continuous Esterification: Employing continuous flow reactors for the esterification process to increase efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2,5-dichloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form Ethyl 2,5-dichloronicotinamide.

Oxidation Reactions: It can be oxidized to form corresponding N-oxides.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) in solvents such as dimethylformamide (DMF) or ethanol.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in solvents like acetonitrile.

Major Products:

Substitution: Ethyl 2-amino-5-chloronicotinate, Ethyl 2,5-dithiocyanonicotinate.

Reduction: Ethyl 2,5-dichloronicotinamide.

Oxidation: Ethyl 2,5-dichloronicotinic N-oxide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antiviral Agents

EDCN has been investigated for its potential as an antiviral agent. Research indicates that compounds related to EDCN can inhibit viral replication by targeting envelope proteins critical for virus assembly and infection processes. For instance, modifications of EDCN derivatives have shown promising antiviral activity against flaviviruses, including dengue and yellow fever viruses, with effective concentrations in the low micromolar range .

2. Glucokinase Activators

Another significant application of EDCN derivatives is their role as glucokinase activators. These compounds can enhance insulin secretion and improve glycemic control in diabetic models. The activation of glucokinase is crucial for managing blood sugar levels, making EDCN a candidate for developing treatments for diabetes mellitus .

Agrochemicals

EDCN is also utilized in the agrochemical sector as an intermediate for synthesizing herbicides and pesticides. Its chlorinated structure contributes to the efficacy and stability of these compounds, enhancing their performance in agricultural applications. The compound's ability to modify biological pathways in plants makes it valuable for developing targeted agrochemical products.

Organic Synthesis

1. Intermediate in Chemical Synthesis

In organic chemistry, EDCN serves as a vital intermediate in synthesizing various complex molecules. Its structure allows it to participate in nucleophilic aromatic substitution reactions, facilitating the creation of more intricate chemical entities .

2. Synthesis of Hydrazone Derivatives

Recent studies have highlighted the use of EDCN in synthesizing hydrazone derivatives, which exhibit antibacterial properties. These derivatives are synthesized through condensation reactions involving EDCN and hydrazines, showcasing the versatility of EDCN as a building block in pharmaceutical chemistry .

Case Study 1: Antiviral Activity

A study conducted on modified EDCN derivatives demonstrated significant antiviral activity against yellow fever virus, with compounds achieving over 99% inhibition at specific concentrations. The research emphasizes the potential of EDCN derivatives as lead compounds for developing new antiviral medications .

Case Study 2: Glucokinase Activation

In another investigation, researchers explored the effects of EDCN on glucokinase activity in diabetic animal models. The results indicated that administering EDCN significantly improved glucose tolerance and insulin sensitivity, suggesting its therapeutic potential in diabetes management .

Wirkmechanismus

The mechanism of action of Ethyl 2,5-dichloronicotinate involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can modulate pathways related to inflammation and cell proliferation by inhibiting or activating specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,5-dichloronicotinate can be compared with other similar compounds such as:

- Ethyl 2,4-dichloronicotinate

- Ethyl 3,5-dichloronicotinate

- Ethyl 2,5-dibromonicotinate

Uniqueness:

- Chlorine Positioning: The unique positioning of chlorine atoms at the 2 and 5 positions on the pyridine ring differentiates it from other dichloronicotinates.

- Reactivity: The specific reactivity of this compound in substitution and reduction reactions makes it distinct .

Biologische Aktivität

Ethyl 2,5-dichloronicotinate (EDCN) is a compound of increasing interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

- Molecular Formula : C₈H₈Cl₂N₁O₂

- Molecular Weight : 220.05 g/mol

- CAS Number : 40296-46-6

- Physical State : Solid (white to orange powder)

- Melting Point : 31.0 to 35.0 °C

- Boiling Point : 85 °C at 0.01 mmHg

- Solubility : Soluble in methanol

Antimicrobial Activity

EDCN has demonstrated significant antimicrobial properties against various bacterial and fungal strains. A study evaluated its effectiveness against common pathogens, revealing the following Minimum Inhibitory Concentrations (MIC):

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results indicate that EDCN possesses notable antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Recent research has highlighted EDCN's potential as an anticancer agent. It has been shown to inhibit cell proliferation in several cancer cell lines, including prostate, breast, and ovarian cancers. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study: Prostate Cancer

In a study involving prostate cancer cell lines (PC-3), EDCN treatment resulted in:

- Cell Viability Reduction : Decreased by 50% at a concentration of 10 μM.

- Apoptosis Induction : Increased caspase-3 activity by 2.5-fold compared to control.

The findings suggest that EDCN may exert its anticancer effects through the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

EDCN has also been investigated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that EDCN significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Results

| Concentration (μM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| EDCN (5) | 80 | 120 |

| EDCN (10) | 50 | 90 |

The reduction in cytokine levels correlates with the downregulation of NF-κB signaling pathways, indicating that EDCN may be beneficial in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

ethyl 2,5-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYVXIWPEGGUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.